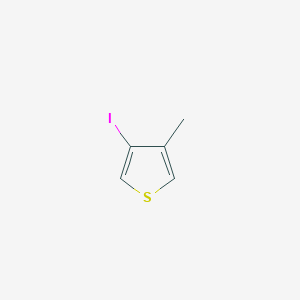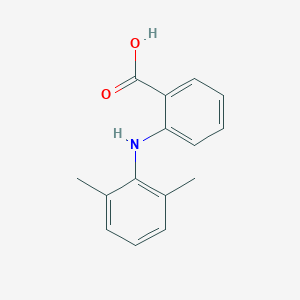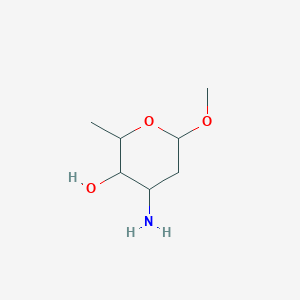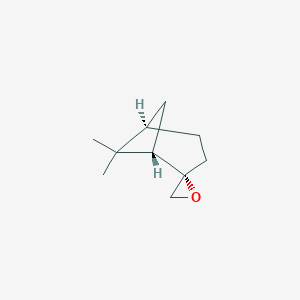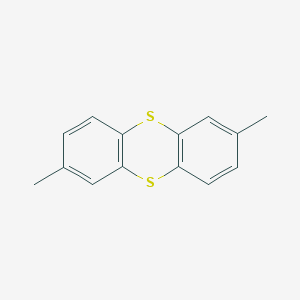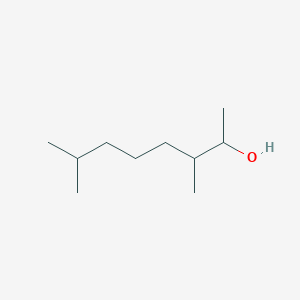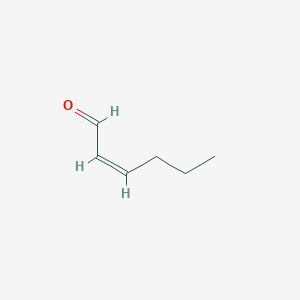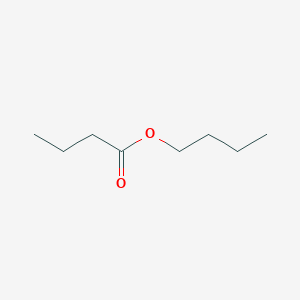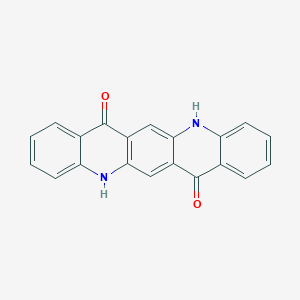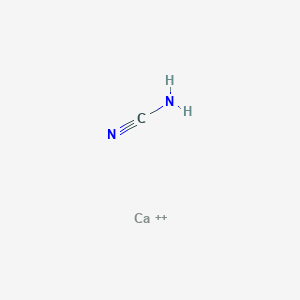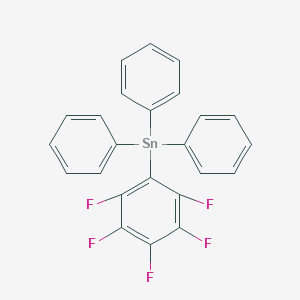![molecular formula C34H15NO4 B094316 Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- CAS No. 128-60-9](/img/structure/B94316.png)
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex organic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is not yet fully understood. However, it is believed that the compound works by interacting with the electron transport chain in cells, leading to the production of reactive oxygen species (ROS) and ultimately cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for use in cancer therapy. Additionally, the compound has been found to have antioxidant properties, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- for lab experiments is its excellent charge transport properties, which make it a useful tool for studying the behavior of electrons in organic materials. However, the compound is also highly reactive and can be difficult to work with, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-. One area of interest is in the development of new organic electronic devices based on the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy and other areas of medicine. Finally, there is also potential for the development of new synthetic methods for Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- that may make it easier to work with in the lab.
Méthodes De Synthèse
The synthesis of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- is a complex process that involves several steps. The most common method involves the reaction of anthracene with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The product is then further treated with nitric acid to obtain the final compound.
Applications De Recherche Scientifique
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. The compound has been found to exhibit excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors and other electronic devices.
Propriétés
Numéro CAS |
128-60-9 |
|---|---|
Nom du produit |
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro- |
Formule moléculaire |
C34H15NO4 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
30-nitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |
InChI |
InChI=1S/C34H15NO4/c36-33-21-7-3-1-5-16(21)18-9-12-23-28-19(10-13-24(33)29(18)28)20-11-14-25-30-26(15-27(35(38)39)31(23)32(20)30)17-6-2-4-8-22(17)34(25)37/h1-15H |
Clé InChI |
LNNHYUOWYOSHPH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)[N+](=O)[O-])C2=O |
Autres numéros CAS |
128-60-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride](/img/structure/B94234.png)
